molecular formula C4H2BrFN2 B597138 2-Bromo-6-fluoropyrazine CAS No. 1209458-12-7

2-Bromo-6-fluoropyrazine

Cat. No.: B597138
CAS No.: 1209458-12-7
M. Wt: 176.976
InChI Key: ZUNRJFKRWLCVSX-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyrazine is a heterocyclic organic compound with the molecular formula C4H2BrFN2 It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 6 are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-fluoropyrazine can be synthesized through several methods. One common approach involves the bromination and fluorination of pyrazine derivatives. For instance, starting with 6-bromopyrazin-2-amine, the compound can be treated with hydrofluoric acid and sodium nitrite at low temperatures to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The process may include the use of specialized equipment to handle hazardous reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoropyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like organolithium or Grignard reagents are commonly used for substitution reactions.

    Coupling: Palladium catalysts are often employed in coupling reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

2-Bromo-6-fluoropyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.

    Biological Research: It serves as a probe in biochemical studies to investigate the function of biological molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoropyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    2-Chloro-6-fluoropyrazine: Similar but with a chlorine atom instead of a bromine atom.

    2-Bromo-6-chloropyrazine: Similar but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-Bromo-6-fluoropyrazine is unique due to the presence of both bromine and fluorine atoms on the pyrazine ring. This combination of substituents can impart distinct electronic and steric properties, making it valuable for specific applications where these characteristics are desired.

Properties

IUPAC Name

2-bromo-6-fluoropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNRJFKRWLCVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676775
Record name 2-Bromo-6-fluoropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-12-7
Record name 2-Bromo-6-fluoropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoropyrazine
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